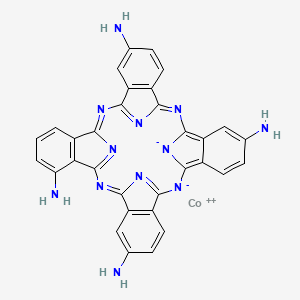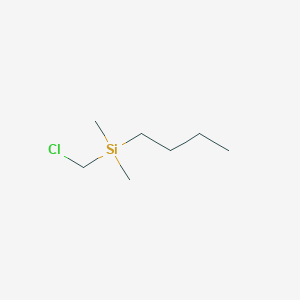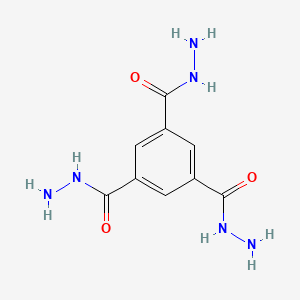
1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide
説明
1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide is a useful research compound. Its molecular formula is C20H35F6N3O4S2 and its molecular weight is 559.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 559.19731793 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds, such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, have been used in the fabrication of lithium-ion batteries , suggesting that the compound may interact with components of these batteries.
Mode of Action
It is known that similar compounds can influence the ion transport properties of certain materials . This could suggest that 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide may interact with its targets to modify their ion transport properties.
生化学分析
Biochemical Properties
1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide plays a significant role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting their activity. For instance, this compound can stabilize certain enzyme structures, enhancing their catalytic efficiency. It also interacts with proteins by forming hydrogen bonds and ionic interactions, which can alter protein folding and function. The hydrophobic and hydrophilic regions of this compound enable it to interact with a wide range of biomolecules, making it a versatile tool in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in stress responses and metabolic pathways. Additionally, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their function. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of this compound with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, which can affect its efficacy and safety in long-term experiments. Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing enzyme activity or improving metabolic efficiency. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as energy production and detoxification. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s hydrophobic and hydrophilic properties influence its localization and accumulation in different tissues. Studies have shown that this compound can accumulate in lipid-rich tissues, affecting their function and metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The localization of this compound within cells can also affect its interactions with other biomolecules and its overall efficacy in biochemical applications .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-tetradecylimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h16-18H,3-15H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZLAQZYZLLTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35F6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049297 | |
| Record name | 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404001-49-6 | |
| Record name | 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3069343.png)
![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
